Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate
CAS No.:
Cat. No.: VC14977364
Molecular Formula: C17H19N3O4S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O4S |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | methyl 2-[[2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazole-5-carbonyl]amino]acetate |
| Standard InChI | InChI=1S/C17H19N3O4S/c1-11-15(16(23)18-9-14(22)24-3)25-17(19-11)20(12(2)21)10-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,23) |
| Standard InChI Key | UNCFLAXSXUZVES-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC(=O)OC |
Introduction
Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate is a complex organic compound belonging to the class of thiazole derivatives. It features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. This compound is characterized by multiple functional groups, including an acetylamino group and an ester group, contributing to its potential biological activities.
Synthesis Methods
The synthesis of Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate typically involves several key steps, as detailed in patent literature and scientific studies. These methods often involve reactions that create the thiazole ring and introduce various substituents to achieve the desired molecular structure.
Potential Applications
This compound has several potential scientific uses, primarily due to its complex structure and functional groups. While specific applications are not fully detailed, compounds with similar structures are often explored in medicinal chemistry for their biological activities, such as antimicrobial and anticancer properties.
Chemical Reactivity
Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate can participate in various chemical reactions, which are crucial for understanding its reactivity and potential transformations in biological systems. The acetyl group is prone to nucleophilic attack, while the thiazole ring can participate in electrophilic substitution reactions.
Mechanism of Action
The mechanism of action for Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate is not fully elucidated but may involve interactions with biological targets similar to other thiazole derivatives. Further studies are needed to clarify these mechanisms and their implications for therapeutic applications.
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